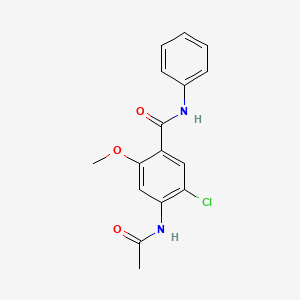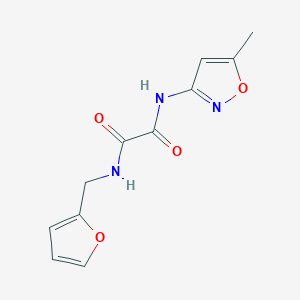
N-(2-furylmethyl)-N'-(5-methyl-3-isoxazolyl)ethanediamide
Overview
Description
N-(2-furylmethyl)-N'-(5-methyl-3-isoxazolyl)ethanediamide, commonly known as FME, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. FME is a heterocyclic compound that contains a furan and isoxazole ring in its structure.
Mechanism of Action
The exact mechanism of action of FME is not fully understood. However, it is believed that FME acts as a modulator of the gamma-aminobutyric acid (GABA) system, which is the main inhibitory neurotransmitter in the central nervous system. FME has been shown to enhance the binding of GABA to its receptors, leading to an increase in GABAergic neurotransmission.
Biochemical and Physiological Effects:
FME has been shown to exhibit a range of biochemical and physiological effects. In animal models, FME has been shown to increase the levels of GABA in the brain, reduce oxidative stress, and improve cognitive function. FME has also been shown to exhibit anticonvulsant, anxiolytic, and antidepressant-like effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of FME is its potential use as a therapeutic agent for the treatment of various neurological disorders. FME has also been shown to exhibit low toxicity in animal models. However, one of the main limitations of FME is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of FME. One area of research is the development of more efficient and cost-effective synthesis methods for FME. Another area of research is the investigation of the potential use of FME as a therapeutic agent for the treatment of various neurological disorders. Additionally, the study of FME's mechanism of action and its effects on different neurotransmitter systems could provide valuable insights into the development of new drugs for the treatment of neurological disorders.
Scientific Research Applications
FME has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and neuroscience. FME has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant-like effects in animal models. FME has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-7-5-9(14-18-7)13-11(16)10(15)12-6-8-3-2-4-17-8/h2-5H,6H2,1H3,(H,12,15)(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTLZZZYMIZTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B4387075.png)
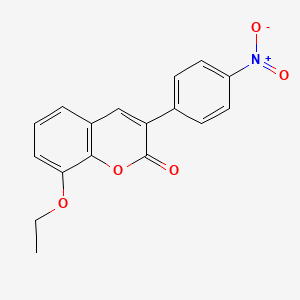
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4387084.png)
![1-(2-chloro-6-nitrophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4387096.png)
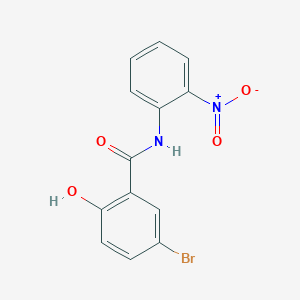
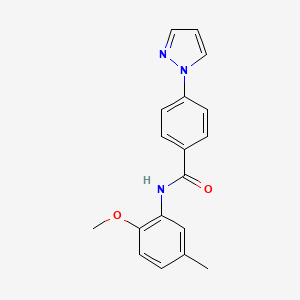
![N-(2,4-dimethylphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B4387116.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4387118.png)
![1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B4387122.png)

![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4387133.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-6-phenyl-1,2,4-triazine](/img/structure/B4387141.png)
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4387170.png)
